molecular formula C19H25Cl3N2O4S B2836953 N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride CAS No. 133229-11-5; 178894-81-0

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride

Cat. No.: B2836953
CAS No.: 133229-11-5; 178894-81-0
M. Wt: 483.83
InChI Key: TXOARFPCQOBODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride is a specific blocker of the delayed rectifier potassium current (IK). This compound is known for its ability to delay the rectifier potassium channel, thereby repolarizing the membrane and restricting the duration of nerve impulses . It is primarily used in scientific research for its unique properties in modulating ion channels.

Preparation Methods

The synthesis of N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study ion channel modulation and to investigate the properties of delayed rectifier potassium currents.

    Biology: The compound is used to study the physiological and pathological roles of potassium channels in various biological systems.

    Medicine: this compound is investigated for its potential therapeutic applications in treating cardiac arrhythmias and other conditions related to ion channel dysfunction.

    Industry: The compound is used in the development of new drugs and in the study of ion channel-targeted therapies

Mechanism of Action

The mechanism of action of N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride involves the inhibition of the delayed rectifier potassium current (IK). By blocking this current, the compound delays the repolarization of the membrane, thereby prolonging the action potential duration. This effect is achieved through the binding of the compound to specific sites on the potassium channel, preventing the flow of potassium ions .

Comparison with Similar Compounds

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride is unique in its specificity for the delayed rectifier potassium current. Similar compounds include:

This compound stands out due to its high specificity and potency in blocking the delayed rectifier potassium current, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOARFPCQOBODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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